molecular formula C22H31O2PS2 B13755741 o,o-Bis(2-tert-butyl-5-methylphenyl) hydrogen phosphorodithioate CAS No. 6291-43-6

o,o-Bis(2-tert-butyl-5-methylphenyl) hydrogen phosphorodithioate

Cat. No.: B13755741
CAS No.: 6291-43-6
M. Wt: 422.6 g/mol
InChI Key: ILJXSLRXSKPLTH-UHFFFAOYSA-N
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Description

o,o-Bis(2-tert-butyl-5-methylphenyl) hydrogen phosphorodithioate: is a chemical compound known for its unique structure and properties. It is often used in various industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o,o-Bis(2-tert-butyl-5-methylphenyl) hydrogen phosphorodithioate typically involves the reaction of 2-tert-butyl-5-methylphenol with phosphorus pentasulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: o,o-Bis(2-tert-butyl-5-methylphenyl) hydrogen phosphorodithioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of phosphorothioates, while substitution reactions can yield various substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, o,o-Bis(2-tert-butyl-5-methylphenyl) hydrogen phosphorodithioate is used as a reagent in various organic synthesis reactions. It is also used as a stabilizer in polymer chemistry.

Biology: In biological research, this compound is studied for its potential use as an antioxidant. Its ability to scavenge free radicals makes it a candidate for protecting cells from oxidative damage.

Medicine: In medicine, research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.

Industry: Industrially, this compound is used as an additive in lubricants and fuels to enhance their performance and stability.

Mechanism of Action

The mechanism by which o,o-Bis(2-tert-butyl-5-methylphenyl) hydrogen phosphorodithioate exerts its effects involves its interaction with free radicals. The compound donates hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. The molecular targets include various cellular components such as lipids, proteins, and DNA.

Comparison with Similar Compounds

  • Bis(2,4-di-tert-butylphenyl)phosphate
  • 2-tert-Butyl-5-methylphenol

Comparison: Compared to similar compounds, o,o-Bis(2-tert-butyl-5-methylphenyl) hydrogen phosphorodithioate is unique due to its dual phenolic structure, which enhances its antioxidant properties. Its stability and reactivity also make it more suitable for industrial applications.

Properties

CAS No.

6291-43-6

Molecular Formula

C22H31O2PS2

Molecular Weight

422.6 g/mol

IUPAC Name

bis(2-tert-butyl-5-methylphenoxy)-sulfanyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C22H31O2PS2/c1-15-9-11-17(21(3,4)5)19(13-15)23-25(26,27)24-20-14-16(2)10-12-18(20)22(6,7)8/h9-14H,1-8H3,(H,26,27)

InChI Key

ILJXSLRXSKPLTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(C)C)OP(=S)(OC2=C(C=CC(=C2)C)C(C)(C)C)S

Origin of Product

United States

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